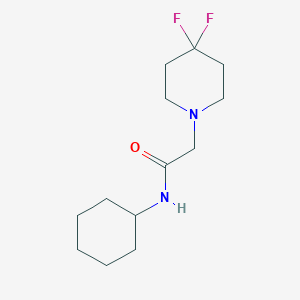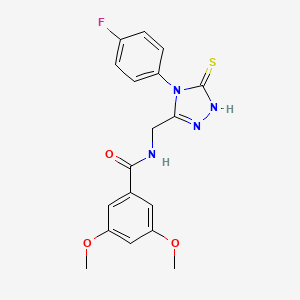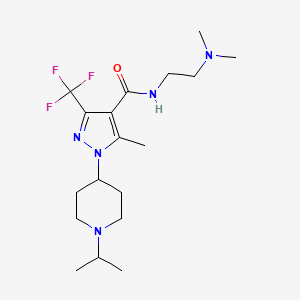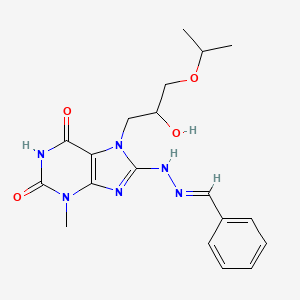
N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(6-Morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide often involves complex reactions combining different chemical fragments known for their pharmacological activities. For example, the synthesis of new hybrid compounds derived from propanamides and butanamides demonstrates the integration of chemical fragments from known antiepileptic drugs, revealing the complexity and innovation in creating such compounds (Kamiński et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds often showcases significant electronic polarization, indicating the presence of intramolecular hydrogen bonds that stabilize the compound's structure. This structural feature is crucial for the biological activity and interaction with biological targets. The detailed molecular structure analysis through X-ray diffraction and spectroscopy methods can provide insights into the conformation and stability of such compounds (Hirano et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving this compound and similar compounds can be diverse, including cyclization reactions, amination, and nucleophilic substitution. These reactions are fundamental in synthesizing and modifying such compounds to enhance their biological activities or to investigate their chemical properties. For instance, cyclization of aryl-, aroyl-, and cyanamides leads to various derivatives, showcasing the chemical versatility of these compounds (Shikhaliev et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. The crystal structure, in particular, provides valuable information on the compound's stability and potential intermolecular interactions, which are essential for its biological activity and formulation (Attia et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's potential applications and effectiveness. Studies on the reactivity and interaction with biological targets are particularly relevant for compounds intended for pharmacological use. Understanding these properties is essential for designing and optimizing new compounds with desired biological activities (Bonacorso et al., 2018).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Kamiński et al. (2015) synthesized a library of new hybrid compounds, including morpholine derivatives, as potential anticonvulsant agents. Their study revealed compounds with broad spectra of activity across preclinical seizure models, demonstrating high protection and safety profiles surpassing clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Synthetic Methods for Heterocyclic Compounds
Shikhaliev et al. (2008) discussed the cyclization of cyanamides leading to derivatives including quinazolines and pyrimidines, underlying synthetic pathways that could be relevant for creating compounds similar to "N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide" (Shikhaliev et al., 2008).
Antitumor Evaluation
Muhammad et al. (2017) evaluated new morpholinylchalcones and their derivatives for in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, discovering compounds with promising activities. This study highlights the potential antitumor applications of morpholine-based heterocycles (Muhammad et al., 2017).
Antimicrobial Screening
Desai et al. (2012) synthesized and evaluated a series of novel compounds for antimicrobial activity against various bacterial and fungal strains. Their findings suggest that morpholine-acetamide derivatives can serve as potent antimicrobial agents (Desai et al., 2012).
Eigenschaften
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-18(5-6-25-13-22-15-4-2-1-3-14(15)19(25)27)23-16-11-17(21-12-20-16)24-7-9-28-10-8-24/h1-4,11-13H,5-10H2,(H,20,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDPEWIJOYRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)
![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)
![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)

![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)



![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)
